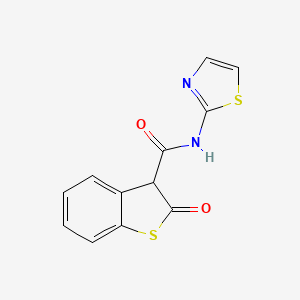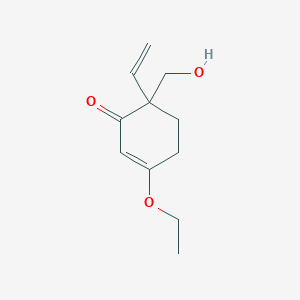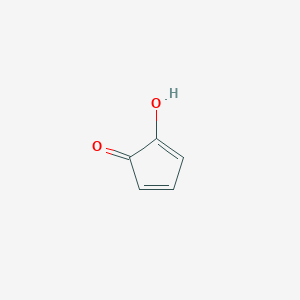![molecular formula C3H10N3O3P B14492212 {1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid CAS No. 64781-41-5](/img/structure/B14492212.png)
{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid is a compound characterized by the presence of a hydrazinylmethylidene group attached to an aminoethyl phosphonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid typically involves the reaction of hydrazine derivatives with phosphonic acid precursors. One common method includes the condensation of hydrazine with an aldehyde or ketone to form a hydrazone intermediate, which is then reacted with a phosphonic acid derivative under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl and phosphonic acid groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid oxides, while substitution reactions can produce a range of hydrazinyl and phosphonic acid derivatives .
Aplicaciones Científicas De Investigación
{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in various industrial processes .
Mecanismo De Acción
The mechanism of action of {1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phosphonic acid moiety may also interact with metal ions and other biomolecules, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
(1-Amino-ethyl)-phosphonic acid diisopropyl ester: A related compound with similar structural features but different functional groups.
Sulfur compounds: Compounds containing sulfur atoms that exhibit similar reactivity patterns in certain chemical reactions
Uniqueness
{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid is unique due to its combination of hydrazinyl and phosphonic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound for various applications .
Propiedades
Número CAS |
64781-41-5 |
|---|---|
Fórmula molecular |
C3H10N3O3P |
Peso molecular |
167.10 g/mol |
Nombre IUPAC |
1-(hydrazinylmethylideneamino)ethylphosphonic acid |
InChI |
InChI=1S/C3H10N3O3P/c1-3(5-2-6-4)10(7,8)9/h2-3H,4H2,1H3,(H,5,6)(H2,7,8,9) |
Clave InChI |
AOCWTNXPZOWIKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(N=CNN)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)



![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)

![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)


![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)




